molecular formula C8H6Cl2O4S B2391228 Methyl 3-chloro-2-(chlorosulfonyl)benzoate CAS No. 99943-42-7

Methyl 3-chloro-2-(chlorosulfonyl)benzoate

Cat. No.: B2391228
CAS No.: 99943-42-7
M. Wt: 269.09
InChI Key: ZJXLJSMVKPJWLX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S. It is a derivative of benzoic acid and contains both chloro and chlorosulfonyl functional groups. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-(chlorosulfonyl)benzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl 3-chlorobenzoate. The reaction typically takes place in the presence of chlorosulfonic acid, which acts as both the chlorinating and sulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chloro or chlorosulfonyl groups.

    Reduction Reactions: Products include sulfonamides or thiols.

    Oxidation Reactions: Products include sulfonic acids.

Scientific Research Applications

Methyl 3-chloro-2-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chloro and chlorosulfonyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-(chlorosulfonyl)benzoate
  • Methyl 4-chloro-2-(chlorosulfonyl)benzoate
  • Methyl 3-chlorobenzoate

Uniqueness

Methyl 3-chloro-2-(chlorosulfonyl)benzoate is unique due to the specific positioning of the chloro and chlorosulfonyl groups on the benzoate ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 3-chloro-2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXLJSMVKPJWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99943-42-7
Record name methyl 3-chloro-2-(chlorosulfonyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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